3-(3-Phenylpyrrolidin-1-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Phenylpyrrolidin-1-yl)propan-1-ol is a chemical compound with the molecular formula C13H19NO It is characterized by a pyrrolidine ring attached to a phenyl group and a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Phenylpyrrolidin-1-yl)propan-1-ol typically involves the reaction of pyrrolidine with a phenyl-substituted propanol derivative. One common method is the reductive amination of 3-phenylpropanal with pyrrolidine in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-(3-Phenylpyrrolidin-1-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetone, PCC in dichloromethane.
Reduction: Lithium aluminum hydride in ether.
Substitution: Thionyl chloride in pyridine, phosphorus tribromide in toluene.
Major Products Formed
Oxidation: 3-(3-Phenylpyrrolidin-1-yl)propanal.
Reduction: 3-(3-Phenylpyrrolidin-1-yl)propanamine.
Substitution: 3-(3-Phenylpyrrolidin-1-yl)propyl chloride or bromide.
Scientific Research Applications
3-(3-Phenylpyrrolidin-1-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Phenylpyrrolidin-1-yl)propan-1-ol involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various receptors and enzymes, potentially inhibiting or modulating their activity. The phenyl group may enhance binding affinity through hydrophobic interactions, while the hydroxyl group can form hydrogen bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-3-pyrrolidin-1-yl-propan-1-ol: Similar structure but with a different substitution pattern on the pyrrolidine ring.
3-(Pyrrolidin-1-yl)propan-1-ol: Lacks the phenyl group, resulting in different chemical and biological properties.
Uniqueness
3-(3-Phenylpyrrolidin-1-yl)propan-1-ol is unique due to the presence of both a phenyl group and a pyrrolidine ring, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields of research and industry .
Properties
Molecular Formula |
C13H19NO |
---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
3-(3-phenylpyrrolidin-1-yl)propan-1-ol |
InChI |
InChI=1S/C13H19NO/c15-10-4-8-14-9-7-13(11-14)12-5-2-1-3-6-12/h1-3,5-6,13,15H,4,7-11H2 |
InChI Key |
MWGTWAJWUFGJQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.